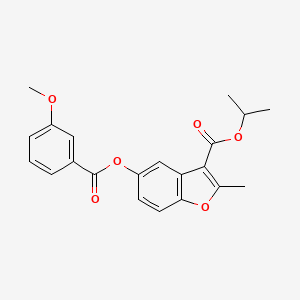
N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide involves several steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps has been documented, indicating the complexity and the meticulous approach required in synthesizing such compounds (Yang Fang-wei, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those incorporating fluorobenzyl and piperazine structures, relies heavily on spectroscopic methods like 1H NMR, 19F NMR, and ESI-MS. These techniques confirm the structures of intermediates and target compounds, providing a deep insight into the molecular configuration and the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
The chemical reactions involving this compound and its derivatives can be quite specific, involving targeted substitutions and modifications to alter the compound's properties for desired applications. For instance, electrophilic fluorination has been used to synthesize compounds for imaging dopamine D4 receptors, indicating the tailored chemical reactions essential for developing functional materials and pharmaceutical agents (O. Eskola et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, single crystal XRD data can provide valuable information on the crystalline structure, which is essential for understanding the compound's stability and reactivity.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and biological activity, are fundamental aspects of research on this compound. Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, including interactions with dopamine receptors and potential applications in imaging studies of the brain (O. Eskola et al., 2002).
科学的研究の応用
Antituberculosis Activity
A study by V. U. Jeankumar et al. (2013) described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds tested, one that shared a structural similarity with N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide showed promising activity against various tests, including an in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, highlighting its potential as a therapeutic agent against tuberculosis.
Met Kinase Inhibition for Cancer Therapy
G. M. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors Schroeder et al.. These compounds, including analogues structurally related to this compound, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, supporting their potential use in cancer therapy.
Inotropic Activity for Heart Conditions
Research on 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides by Ji-Yong Liu et al. (2009) found that some derivatives exhibited positive inotropic activity, suggesting potential for treating heart conditions Liu et al.. These findings indicate the versatility of compounds structurally related to this compound in therapeutic development.
Neuroreceptor Imaging
The development of radiotracers for PET imaging of serotonin 1A receptors in the brain, as studied by J. Choi et al. (2015), offers insights into the serotonergic neurotransmission and its role in various neurological conditions Choi et al.. This research highlights the utility of structurally similar compounds in understanding and potentially treating neurological disorders.
Alzheimer's Disease Research
V. Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe in conjunction with PET for quantifying receptor densities in the brains of Alzheimer's disease patients Kepe et al.. The study demonstrated decreased receptor densities in patients, correlating with the severity of clinical symptoms, thus providing valuable insights into the pathophysiology of Alzheimer's disease.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-7-5-13(6-8-14)11-19-17(23)22-10-2-3-15(12-22)24-16-4-1-9-20-21-16/h1,4-9,15H,2-3,10-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXSDJQFBJSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
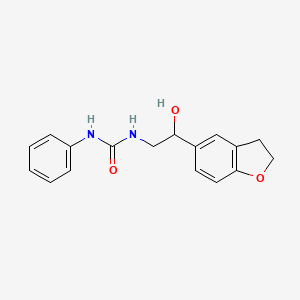
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)
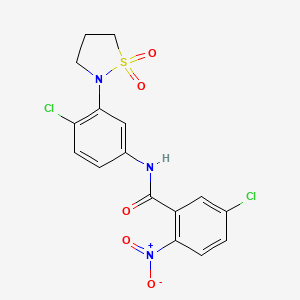
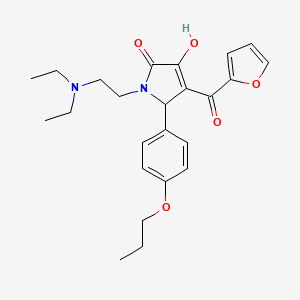
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

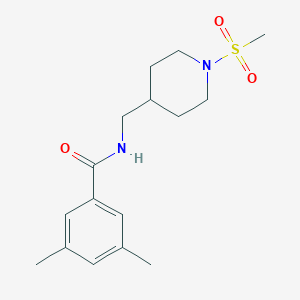

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)
